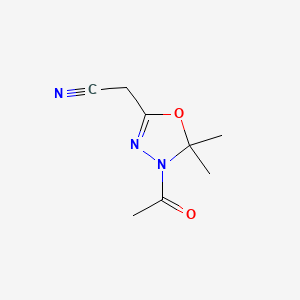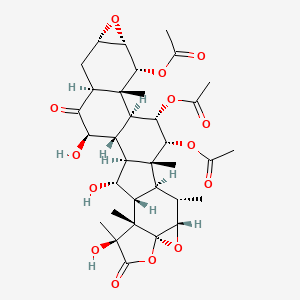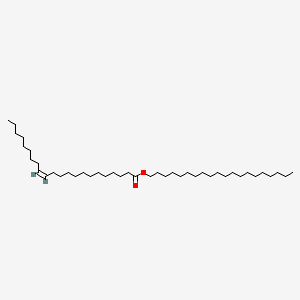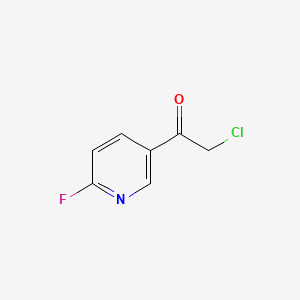
(1-Fluorocyclobutyl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Conformational Analysis
- Intramolecular Hydrogen Bonding : A study on (1-fluorocyclopropyl)methanol using microwave spectroscopy and quantum chemical calculations revealed that unlike other cyclopropylmethanol derivatives, this compound forms an internal hydrogen bond between the fluorine atom and the hydrogen atom of the hydroxyl group. This unique conformer is significantly more stable than other forms of the molecule, demonstrating the importance of electrostatic interactions in determining its conformational preference (Møllendal et al., 2004).
Lipid Dynamics
- Influence on Lipid Dynamics : Methanol, used in studying transmembrane proteins, significantly impacts lipid dynamics in biological membranes. A study using small angle neutron scattering showed that methanol enhances the transfer and flip-flop kinetics of lipids, indicating its potential influence on bilayer composition and membrane-associated processes (Nguyen et al., 2019).
Reaction Dynamics
- Reactions with Cyclopropanes : Research on the reaction of 1-fluoro-1-bromo-2-arylcyclopropanes with methanol revealed varying reaction pathways depending on the presence of bases or AgNO3, influencing the retention or cleavage of the three-membered ring. This study highlights the importance of substituents and reaction conditions in cyclopropane chemistry (Aksenov & Terent'eva, 1978).
Fluorofunctionalization
- Direct α-Fluorination of Ketones : Utilizing 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in methanol, researchers achieved direct regiospecific fluorofunctionalization of ketones. This method indicates the potential of methanol in the selective formation of α-fluoro derivatives of ketones, steroids, and other compounds (Stavber et al., 2002).
Energy Technologies
- Novel Fluoropolymer Membranes : A study on novel fluoropolymer anion exchange membranes involving methanol demonstrated their potential in fuel cell systems. These membranes, made with vinylbenzyl chloride, butyl methacrylate, and hexafluorobutyl methacrylate, showed high conductivity and chemical stability, important for applications in alkaline direct methanol fuel cells (Zhang et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(1-fluorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-5(4-7)2-1-3-5/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIPAQKFWDBCFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Fluorocyclobutyl)methanol | |
CAS RN |
1301207-68-0 | |
| Record name | (1-fluorocyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carbonyl chloride, 3-methyl-2-oxo-, (1R-exo)- (9CI)](/img/no-structure.png)







